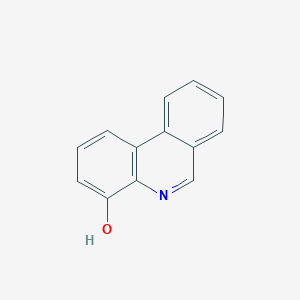

Phenanthridin-4-ol

Description

Overview of Phenanthridine (B189435) Heterocycles in Contemporary Chemical Research

Phenanthridine is a nitrogen-containing tricyclic heterocyclic compound that has garnered considerable attention in contemporary chemical research wikipedia.orgfishersci.ca. It is characterized by its flat, aromatic structure fishersci.nl. The phenanthridine core is recognized as a "drug preconception" scaffold due to its wide spectrum of biological activities, which include anti-cancer, anti-bacterial, anti-malarial, anti-HIV, anti-plasmodial, and antitubercular properties. Beyond its pharmaceutical relevance, phenanthridine derivatives also find applications in materials science, notably in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and for their charge transport and luminescent properties wikipedia.org. The versatility of the phenanthridine scaffold makes it a crucial building block for more complex molecules and a subject of vigorous research for the development of new synthetic methodologies.

Structural Characteristics of Phenanthridin-4-ol within the Phenanthridine Class

This compound is a specific isomer of hydroxyphenanthridine, where a hydroxyl (-OH) group is positioned at the 4-carbon of the phenanthridine ring system. The parent phenanthridine molecule has a molecular formula of C₁₃H₉N and a molecular weight of 179.22 g/mol . Consequently, this compound, with the addition of a hydroxyl group, possesses the molecular formula C₁₃H₉NO and a molecular weight of 195.22 g/mol . While phenanthridin-6-ol (also known as 6(5H)-Phenanthridinone) is a well-documented and widely studied isomer (PubChem CID 1853), this compound represents a distinct structural variant. The precise positioning of the hydroxyl group at the 4-position can significantly influence its chemical reactivity, spectroscopic properties, and potential interactions with biological targets.

Historical Context and Evolution of Research on 4-Hydroxylated Phenanthridines

The foundational phenanthridine scaffold was first synthesized in 1889 by Pictet and Ankersmit through the pyrolysis of the condensation product of benzaldehyde (B42025) and aniline (B41778). Over the 20th century, various methods for phenanthridine preparation were developed, often involving cyclization reactions. Research interest in phenanthridine derivatives experienced a significant resurgence around the turn of the 21st century, spurred by the discovery of phenanthridine alkaloids and renewed studies into their antiparasitic and antitumor properties.

While the broader class of phenanthridines has a rich history, specific focus on 4-hydroxylated phenanthridines, such as this compound, has emerged more recently. A notable development in this area includes a new approach for the synthesis of phenanthridin-4-ols and related 4-hydroxyphenanthridin-6(5H)-one derivatives. This method involves an AlCl₃-mediated rearrangement of 4-phenylbenzo[d]oxazoles and 4-phenyl-1,3-benzoxazol-2(3H)-one, demonstrating a dedicated effort to access this specific substitution pattern. This indicates an evolving research landscape that seeks to explore less common, yet potentially significant, substitution patterns on the phenanthridine core.

Current Research Landscape and Academic Importance of this compound as a Core Structure

In the current research landscape, this compound holds academic importance primarily as a synthetic target and a potential scaffold for developing new chemical entities. The synthesis of phenanthridin-4-ols has been achieved through methods like the AlCl₃-mediated rearrangement of phenylbenzo[d]oxazoles, yielding products in a range of 43–89%. This synthetic accessibility underscores its relevance for further exploration.

The academic importance of this compound stems from several factors:

Synthetic Methodology Development: The development of efficient and regioselective synthetic routes to this compound is a key area of academic inquiry, as exemplified by the rearrangement studies. Such advancements contribute to the broader field of heterocyclic synthesis.

Structure-Activity Relationship Studies: As a specific hydroxylated isomer, this compound provides a valuable platform for investigating how the position of a hydroxyl group influences the compound's properties and potential biological activities within the phenanthridine class. Many phenanthridine derivatives are studied for their anticancer, antitubercular, and antibacterial activities.

Precursor for Derivatization: The hydroxyl group at position 4 offers a reactive site for further chemical modifications, allowing for the synthesis of a diverse array of novel derivatives with potentially enhanced or altered properties. This makes this compound a core structure in the design of new compounds.

Computational Chemistry: Quantum chemical calculations are increasingly used to describe reaction mechanisms and predict thermodynamic parameters for the synthesis of compounds like phenanthridin-4-ols, highlighting the role of theoretical studies in understanding their chemistry.

Research Objectives and Scope of the Academic Inquiry into this compound

The primary research objectives in the academic inquiry into this compound typically encompass:

Development of Novel Synthetic Pathways: A continuous objective is to discover and optimize efficient, cost-effective, and environmentally friendly synthetic routes to this compound and its derivatives. This includes exploring various reaction mechanisms and conditions.

Elucidation of Chemical and Spectroscopic Properties: Comprehensive characterization of this compound's physical and chemical properties, including its reactivity, stability, and spectroscopic signatures (e.g., NMR, IR, Mass Spectrometry), is crucial for understanding its fundamental chemistry.

Exploration of Structure-Property Relationships: Investigating how the presence and position of the hydroxyl group, and subsequent modifications, impact the compound's electronic, optical, and biological properties.

Assessment of Potential Applications: While not directly focusing on dosage or safety, academic inquiry aims to understand the intrinsic properties that might lend this compound to future applications, such as its potential as a scaffold for new materials or as a lead structure in medicinal chemistry. This involves preliminary screening for general biological activities to inform future, more targeted research.

The scope of academic inquiry into this compound is therefore centered on fundamental chemical understanding, synthetic innovation, and the initial exploration of its potential utility, laying the groundwork for subsequent applied research.

Detailed Research Findings

A significant research finding directly related to this compound is its synthesis via AlCl₃-mediated rearrangement. This method provides a reliable pathway to obtain this specific isomer. The yields obtained from this rearrangement demonstrate its synthetic viability for further studies.

Table 1: Synthesis Yields of Phenanthridin-4-ols via AlCl₃-mediated Rearrangement

| Starting Material | Product Class | Yield Range (%) |

| 4-phenylbenzo[d]oxazoles | Phenanthridin-4-ols | 43–89 |

| 4-phenyl-1,3-benzoxazol-2(3H)-one | Phenanthridin-4-ols | 43–89 |

Structure

3D Structure

Properties

CAS No. |

41001-75-6 |

|---|---|

Molecular Formula |

C13H9NO |

Molecular Weight |

195.22 g/mol |

IUPAC Name |

phenanthridin-4-ol |

InChI |

InChI=1S/C13H9NO/c15-12-7-3-6-11-10-5-2-1-4-9(10)8-14-13(11)12/h1-8,15H |

InChI Key |

XXCLAJNAENJKLS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C3=C(C(=CC=C3)O)N=CC2=C1 |

Origin of Product |

United States |

Chemical Reactivity and Transformational Chemistry of Phenanthridin 4 Ol

Electrophilic Aromatic Substitution Reactions on Phenanthridin-4-ol

The phenanthridine (B189435) ring system is generally susceptible to electrophilic attack. The presence of the hydroxyl group at the 4-position, being a strongly activating and ortho, para-directing group, is expected to significantly influence the regioselectivity of electrophilic aromatic substitution reactions. The electron-donating nature of the hydroxyl group increases the electron density of the aromatic rings, making them more susceptible to attack by electrophiles.

Common electrophilic aromatic substitution reactions that this compound could undergo include:

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid or in a polar solvent would likely lead to the introduction of a halogen atom at the positions activated by the hydroxyl group.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the aromatic nucleus, again at the activated positions.

Sulfonation: Reaction with fuming sulfuric acid would lead to the introduction of a sulfonic acid group.

Friedel-Crafts Alkylation and Acylation: These reactions, involving the use of an alkyl halide or acyl halide in the presence of a Lewis acid catalyst, would introduce an alkyl or acyl group, respectively.

The precise regioselectivity of these reactions on this compound would need to be determined experimentally, as it results from a complex interplay of the directing effects of the hydroxyl group and the electronic properties of the entire phenanthridine scaffold.

| Reaction | Typical Reagents | Expected Product Type |

| Bromination | Br₂ / FeBr₃ or Br₂ in Acetic Acid | Bromo-phenanthridin-4-ol |

| Nitration | HNO₃ / H₂SO₄ | Nitro-phenanthridin-4-ol |

| Sulfonation | Fuming H₂SO₄ | This compound-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Acyl-phenanthridin-4-ol |

Nucleophilic Reactions Involving the Hydroxyl Functionality of this compound

The hydroxyl group of this compound can act as a nucleophile and is also a site for reactions that convert it into a better leaving group.

Etherification: The hydroxyl group can be converted into an ether functionality. The Williamson ether synthesis, involving deprotonation of the hydroxyl group with a strong base (like NaH) to form a phenoxide, followed by reaction with an alkyl halide (R-X), would yield a 4-alkoxyphenanthridine.

Esterification: this compound can react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form esters. The Fischer esterification involves heating with a carboxylic acid in the presence of a strong acid catalyst. Alternatively, reaction with an acyl chloride or anhydride (B1165640), often in the presence of a base like pyridine (B92270), provides a more facile route to the corresponding ester.

These reactions are fundamental in modifying the properties of this compound, for instance, to alter its solubility or to serve as a protecting group strategy during multi-step syntheses.

| Reaction Type | Reagents | Product |

| Williamson Ether Synthesis | 1. NaH2. R-X | 4-Alkoxyphenanthridine |

| Fischer Esterification | RCOOH, H⁺, heat | 4-O-Acylphenanthridine |

| Acylation | RCOCl, Pyridine | 4-O-Acylphenanthridine |

Oxidative and Reductive Transformations of this compound

The phenanthridine nucleus and the hydroxyl group are both susceptible to oxidative and reductive conditions.

Oxidation: Phenols are generally susceptible to oxidation. Strong oxidizing agents can potentially lead to the formation of quinone-like structures or ring-opening products. For instance, oxidation of similar phenolic compounds can be achieved with reagents like potassium permanganate. The oxidation of this compound could potentially lead to a phenanthridinone derivative, specifically by tautomerization of the enol form.

Reduction: The phenanthridine ring system can be reduced. Catalytic hydrogenation (e.g., using H₂ over a metal catalyst like Pd/C) can lead to the saturation of one or more of the aromatic rings, yielding partially or fully hydrogenated phenanthridine derivatives. The specific conditions of the reduction (catalyst, pressure, temperature) would determine the extent of hydrogenation.

Metal Complexation Studies with this compound Ligands

Heterocyclic compounds containing nitrogen atoms, as well as phenolic hydroxyl groups, are well-known to act as ligands in coordination chemistry, forming complexes with various metal ions. The nitrogen atom of the phenanthridine ring possesses a lone pair of electrons that can be donated to a metal center. Additionally, the hydroxyl group can be deprotonated to form a phenoxide, which can also coordinate to a metal ion.

Therefore, this compound has the potential to act as a bidentate ligand, coordinating to a metal ion through both the nitrogen atom and the oxygen of the deprotonated hydroxyl group, forming a stable chelate ring. The specific coordination mode would depend on the metal ion, the solvent system, and the reaction conditions. The formation of such metal complexes can significantly alter the electronic and photophysical properties of the this compound moiety.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

To explore the potential biological activities of this compound, derivatization is a key strategy for conducting structure-activity relationship (SAR) studies. These studies involve systematically modifying the structure of the lead compound and evaluating the impact of these changes on its biological activity. For this compound, several derivatization strategies can be envisioned:

Modification of the Hydroxyl Group: As discussed in section 3.2, the hydroxyl group can be converted into ethers and esters with varying alkyl or aryl substituents. This allows for the exploration of the role of hydrogen bonding, polarity, and steric bulk at this position.

Substitution on the Aromatic Rings: As outlined in section 3.1, electrophilic aromatic substitution can be used to introduce a variety of substituents (e.g., halogens, nitro, alkyl, acyl groups) at different positions on the phenanthridine nucleus. This helps in probing the electronic and steric requirements for activity.

Introduction of Substituents via Nucleophilic Aromatic Substitution: If a suitable leaving group is present on the phenanthridine ring (which could be introduced through prior reactions), nucleophilic aromatic substitution could be employed to introduce a wider range of functional groups.

Computational and Theoretical Chemistry Approaches Applied to Phenanthridin 4 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity Indices

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govyoutube.com It is a widely used approach for calculating the properties of molecules due to its favorable balance between accuracy and computational cost. rsc.org DFT calculations can determine the optimized geometry of Phenanthridin-4-ol, its electronic charge distribution, and various energetic properties. nih.gov

In a typical DFT study on this compound, the molecule's geometry would be optimized to find its lowest energy conformation. From this optimized structure, a variety of electronic properties can be calculated. These properties help in understanding the molecule's reactivity and potential interaction sites.

| Electronegativity (χ) | The power of an atom in a molecule to attract electrons to itself. | 4.5 eV |

Note: The values in this table are hypothetical and represent typical data obtained from DFT calculations for similar aromatic compounds.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.comyoutube.com The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. youtube.com

For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The distribution of the HOMO density indicates the regions of the molecule most susceptible to attack by electrophiles, while the LUMO density shows where nucleophiles are most likely to react. The energy gap between the HOMO and LUMO is also a critical parameter, as a smaller gap generally implies higher chemical reactivity.

Table 2: Frontier Molecular Orbital Properties of this compound

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.9 | Highest Occupied Molecular Orbital; associated with the ability to donate electrons. |

| LUMO | -1.4 | Lowest Unoccupied Molecular Orbital; associated with the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.5 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

Note: The values in this table are hypothetical and represent typical data obtained from FMO analysis for similar aromatic compounds.

Mechanistic Elucidation of Synthetic Reactions via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of complex organic reactions. mit.edu By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways for the synthesis of molecules like phenanthridinones. mdpi.com

For the synthesis of this compound and its derivatives, computational models can be used to study various synthetic routes, such as palladium-catalyzed C-H activation or aryne-mediated annulation. mdpi.com These models can calculate the activation energies for different steps in a proposed mechanism, helping to explain experimental observations or predict the outcome of new reactions. For instance, modeling can reveal why a particular catalyst is effective or why a certain regioselectivity is observed. This predictive capability allows for the rational design of more efficient and selective synthetic strategies. nih.gov

Molecular Docking and Ligand-Target Interaction Predictions for this compound Analogues

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. academie-sciences.frijpbs.com It is widely used in drug discovery to predict how a potential drug molecule (the ligand) might interact with a biological target, typically a protein or nucleic acid. nih.govarxiv.orgmdpi.comarxiv.org

For analogues of this compound, molecular docking can be employed to screen for potential biological targets and to understand the key interactions that govern binding affinity. academie-sciences.frresearchgate.net The process involves placing the ligand in the binding site of the target protein and calculating a "docking score," which estimates the binding free energy. ijpbs.com Lower docking scores typically indicate a more favorable binding interaction. nih.gov These studies can identify crucial interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and specific amino acid residues in the target's active site. nih.gov This information is invaluable for the rational design and optimization of new, more potent analogues. nih.govnih.gov

Table 3: Hypothetical Molecular Docking Results for a this compound Analogue

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| EGFR Tyrosine Kinase | 1M17 | -8.5 | Met769, Gln767 |

| B-Raf Kinase | 4G5Z | -9.2 | Cys532, Phe595 |

| Topoisomerase II | 1ZXM | -7.9 | Asp551, Arg487 |

| Renin | 4PYV | -8.1 | Thr77, Asp32 |

Note: This table presents hypothetical data to illustrate the type of information obtained from molecular docking studies.

Conformational Analysis and Stereochemical Investigations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. openalex.org For a molecule like this compound, which has a rigid core but potential flexibility in any substituents, understanding its preferred conformation is important for its biological activity and physical properties.

Computational methods can be used to perform a systematic search of the conformational space to identify low-energy conformers. These studies can reveal the most stable three-dimensional structure of the molecule. Stereochemical investigations, which focus on the spatial arrangement of atoms, are also crucial, especially if chiral centers are present in derivatives of this compound. researchgate.netnih.gov Computational modeling can help predict the relative stabilities of different stereoisomers and provide insight into their distinct properties.

Spectroscopic Property Predictions and Interpretations

Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for the characterization and identification of new compounds. researchgate.net Methods like Time-Dependent DFT (TD-DFT) can be used to predict UV-visible absorption spectra, while other techniques can calculate NMR chemical shifts, and vibrational frequencies (IR and Raman).

For this compound, predicted spectra can be compared with experimental data to confirm its structure. For example, calculated ¹H and ¹³C NMR chemical shifts can aid in the assignment of complex spectra. Similarly, predicted vibrational frequencies can help to interpret experimental IR and Raman spectra, allowing for the identification of key functional groups and vibrational modes. These computational tools provide a powerful synergy with experimental spectroscopic techniques, facilitating a more complete and accurate structural elucidation. youtube.com

Advanced Analytical and Spectroscopic Characterization of Phenanthridin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most fundamental data for structural analysis. The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (electronic environment), signal integration (relative number of protons), and splitting patterns (proton-proton coupling). The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

For Phenanthridin-4-ol, the ¹H NMR spectrum is expected to show distinct signals for the eight aromatic protons and the single hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom and the electron-donating effect of the hydroxyl group. The hydroxyl proton typically appears as a broad singlet, the chemical shift of which can be dependent on solvent and concentration. The aromatic protons would resonate in the downfield region, typically between 7.0 and 9.0 ppm.

The ¹³C NMR spectrum is expected to display 13 distinct signals corresponding to each carbon atom in the molecule. The chemical shifts will differentiate between protonated carbons and quaternary carbons (those without attached protons), with the carbon atom bearing the hydroxyl group (C-4) and the carbons adjacent to the nitrogen atom (C-6, C-6a) showing characteristic shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Data are hypothetical, based on typical values for similar structures, and presented for illustrative purposes. Actual values may vary based on solvent and experimental conditions.)

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| 1 | ~8.0-8.2 | ~122.0 |

| 2 | ~7.5-7.7 | ~125.0 |

| 3 | ~7.3-7.5 | ~115.0 |

| 4 | - | ~155.0 |

| 4a | - | ~120.0 |

| 5 | ~7.8-8.0 | ~118.0 |

| 6 | ~8.8-9.0 | ~145.0 |

| 6a | - | ~130.0 |

| 7 | ~7.6-7.8 | ~124.0 |

| 8 | ~7.7-7.9 | ~129.0 |

| 9 | ~7.9-8.1 | ~127.0 |

| 10 | ~8.4-8.6 | ~123.0 |

| 10a | - | ~135.0 |

| OH | ~9.5-10.5 (broad s) | - |

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the molecular puzzle and providing unambiguous assignments. nih.govnih.gov

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the connectivity within the individual aromatic rings. For example, it would show correlations between H-1 and H-2, H-2 and H-3, as well as the coupled system from H-7 through H-10.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of all protonated carbons in the ¹³C NMR spectrum by linking them to their already assigned protons from the ¹H NMR and COSY spectra.

Table 2: Expected Key HMBC Correlations for this compound

| Proton(s) | Correlated Carbons (²JCH, ³JCH) | Structural Information Confirmed |

|---|---|---|

| H-1 | C-3, C-4a, C-10a | Connectivity around the A ring |

| H-3 | C-1, C-4a, C-4 | Position of C-4 (hydroxyl-bearing carbon) |

| H-5 | C-4, C-6, C-6a | Peri-interaction and proximity to imine |

| H-10 | C-8, C-6a, C-10a | Connectivity of the C ring and fusion |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). nih.govresearchgate.net This precision allows for the determination of the exact elemental formula of the compound, distinguishing it from other compounds that may have the same nominal mass. nih.gov For this compound, HRMS is critical for confirming its elemental composition of C₁₃H₉NO.

Table 3: HRMS Data for this compound

| Molecular Formula | Ion | Calculated Exact Mass (m/z) |

|---|---|---|

| C₁₃H₉NO | [M+H]⁺ | 196.0757 |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, thermally labile molecules. nih.govchromatographyonline.com It typically generates ions with little to no fragmentation, making it ideal for determining the molecular weight of the analyte. In the case of this compound, ESI-MS in positive ion mode would be expected to produce a prominent signal for the protonated molecule, [M+H]⁺, at m/z 196. nih.gov

When coupled with tandem mass spectrometry (MS/MS), fragmentation of the parent ion (m/z 196) can be induced. This fragmentation provides valuable structural information. Common fragmentation pathways for such aromatic N-heterocycles and phenols include the loss of small, stable neutral molecules.

Table 4: Potential ESI-MS/MS Fragmentation of this compound

| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Identity of Loss |

|---|---|---|---|

| 196 | 168 | 28 | Carbon monoxide (CO) |

| 168 | 141 | 27 | Hydrogen cyanide (HCN) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. nih.gov These two techniques are often complementary, as molecular vibrations that are strong in IR may be weak in Raman, and vice versa. americanpharmaceuticalreview.com

The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group. Other key bands would include C-H stretching from the aromatic rings (around 3100-3000 cm⁻¹), C=C and C=N stretching vibrations within the aromatic system (typically 1650-1450 cm⁻¹), and a strong C-O stretching band (around 1250 cm⁻¹).

The Raman spectrum would also show characteristic bands for the aromatic ring system. nih.gov The symmetric "ring breathing" vibrations of the fused aromatic structure often give rise to strong and sharp signals in the Raman spectrum, providing a distinct fingerprint for the molecule.

Table 5: Characteristic Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Technique (Expected Intensity) |

|---|---|---|

| 3400-3200 | O-H stretch (phenolic) | IR (Strong, Broad) |

| 3100-3000 | Aromatic C-H stretch | IR (Medium), Raman (Strong) |

| 1650-1450 | Aromatic C=C and C=N stretch | IR (Medium-Strong), Raman (Strong) |

| ~1250 | Aromatic C-O stretch | IR (Strong) |

| 900-675 | Aromatic C-H out-of-plane bend | IR (Strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For aromatic systems like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The phenanthridine (B189435) core possesses a conjugated π-system, and the presence of a hydroxyl group (-OH) and a nitrogen heteroatom introduces non-bonding electrons (n-electrons), leading to characteristic electronic transitions.

The UV-Vis spectrum of this compound is expected to be dominated by two main types of transitions: π→π* and n→π. The π→π transitions, arising from the excitation of electrons from bonding π orbitals to antibonding π* orbitals, are typically of high intensity (large molar absorptivity, ε) and appear at shorter wavelengths. The extended conjugation of the three fused rings in the phenanthridine skeleton results in multiple, well-defined π→π* absorption bands.

The n→π* transitions involve the promotion of a non-bonding electron from the nitrogen atom or the oxygen of the hydroxyl group to an antibonding π* orbital of the aromatic ring. These transitions are generally of lower energy, thus appearing at longer wavelengths, and have a much lower intensity compared to π→π* transitions. The position and intensity of these bands are sensitive to the solvent polarity; in polar, protic solvents, hydrogen bonding can stabilize the non-bonding orbitals, leading to a blue shift (hypsochromic shift) of the n→π* band.

Based on data from the parent compound, phenanthridine, and substituted phenanthridinols, a representative UV-Vis absorption data table for this compound in a common organic solvent like ethanol (B145695) is presented below. nist.govnist.gov

| Transition Type | λmax (nm) (Illustrative) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) (Illustrative) |

| π→π | ~250 | ~45,000 |

| π→π | ~330 | ~10,000 |

| π→π | ~345 | ~9,500 |

| n→π | ~380 | ~400 |

This interactive table contains illustrative data based on typical values for related compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the solid-state properties of this compound.

While a specific crystal structure for this compound is not widely reported in publicly accessible databases, the general procedure would involve growing a single crystal of the compound, mounting it on a diffractometer, and bombarding it with a beam of X-rays. The diffraction pattern produced is then analyzed to generate an electron density map, from which the atomic positions can be determined.

For this compound, X-ray analysis would be expected to reveal a nearly planar phenanthridine ring system. The hydroxyl group at the 4-position would likely participate in intermolecular hydrogen bonding, potentially forming dimers or extended networks in the crystal lattice. The packing of the molecules would be influenced by both these hydrogen bonds and π-π stacking interactions between the aromatic rings of adjacent molecules. This detailed structural information is invaluable for crystal engineering and for understanding structure-property relationships.

Below is a table of expected crystallographic parameters for this compound, based on published data for similar heterocyclic compounds. researchgate.net

| Crystallographic Parameter | Expected Value (Illustrative) |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 |

| Z (molecules per unit cell) | 4 |

This interactive table contains illustrative data based on typical values for related compounds.

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods.

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. researchgate.net Reversed-phase HPLC is typically the method of choice, where a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a mobile phase consisting of a mixture of water (often with a pH modifier like formic or acetic acid to ensure the compound is in a single protonation state) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be employed. core.ac.uknih.gov Detection is commonly achieved using a diode-array detector (DAD) or a UV-Vis detector set at one of the absorption maxima of the compound. researchgate.netcore.ac.uk The retention time of the compound is a characteristic parameter under a specific set of conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis and purity determination. mdpi.com

A typical set of HPLC conditions for the analysis of this compound is outlined below.

| HPLC Parameter | Typical Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid) |

| Gradient | Isocratic or Gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | DAD or UV at λmax (~250 nm or ~345 nm) |

| Injection Volume | 10 µL |

This interactive table outlines typical HPLC conditions for analysis of compounds similar to this compound.

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. libretexts.org While this compound has a relatively high boiling point due to its molecular weight and the presence of the polar hydroxyl group, it can be analyzed by GC, potentially after derivatization of the hydroxyl group (e.g., silylation) to increase its volatility and thermal stability. acs.org

In GC, the sample is vaporized in an injection port and transported by an inert carrier gas (e.g., helium or nitrogen) through a capillary column. mdpi.com The column contains a stationary phase, and separation occurs based on the compound's boiling point and its interaction with the stationary phase. acs.org A nonpolar or medium-polarity column (e.g., 5% phenyl polysiloxane) would likely be suitable for this compound. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS provides both retention time data and mass spectral data, which is highly valuable for structural confirmation. mdpi.com

Fluorescence Spectroscopic Techniques for Sensing and Bio-imaging Applications

The extended π-conjugated system of the phenanthridine ring often imparts fluorescent properties to its derivatives. Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. This technique is widely used in sensing and bio-imaging applications.

Phenanthridine derivatives are known to exhibit strong fluorescence, and their emission properties can be sensitive to the local environment, including solvent polarity, pH, and the presence of metal ions. researchgate.net The hydroxyl group in this compound can act as both a hydrogen bond donor and acceptor, which can influence its fluorescence quantum yield and emission wavelength. The fluorescence is expected to arise from the decay of an electron from the lowest excited singlet state (S₁) to the ground state (S₀).

The potential of this compound and its derivatives as fluorescent probes lies in the modulation of their fluorescence upon interaction with specific analytes. For example, coordination to a metal ion or a change in the local environment could lead to an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal. These properties make such compounds candidates for the development of chemosensors and for use in fluorescence microscopy for cellular imaging.

Illustrative fluorescence properties for this compound in a suitable solvent are provided in the table below.

| Fluorescence Parameter | Expected Value (Illustrative) |

| Excitation Wavelength (λex) | ~350 nm |

| Emission Wavelength (λem) | ~420 nm |

| Quantum Yield (ΦF) | 0.1 - 0.4 |

| Stokes Shift | ~70 nm |

This interactive table contains illustrative data based on typical values for related fluorescent compounds.

Future Research Directions and Emerging Paradigms for Phenanthridin 4 Ol

The phenanthridine (B189435) scaffold continues to be a focal point in chemical and biological research due to its presence in various bioactive natural products and its versatile pharmacological profile. nih.gov As a specific derivative, Phenanthridin-4-ol represents a promising, yet underexplored, chemical entity. The future of research concerning this compound is poised to move beyond preliminary studies into more sophisticated and sustainable avenues of investigation. The following sections outline key future research directions and emerging paradigms that will be crucial in unlocking the full potential of this compound.

Q & A

Q. What are the established synthetic pathways for Phenanthridin-4-ol, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound synthesis typically involves cyclization reactions of substituted biphenyl precursors or reduction of nitro derivatives. Key variables include temperature (e.g., 25–110°C for stepwise reactions), solvent polarity (e.g., toluene or dichloromethane), and catalyst selection (e.g., palladium for cross-coupling steps). Yield optimization requires HPLC monitoring of intermediates , with purification via liquid-liquid extraction or recrystallization. For example, analogous syntheses (e.g., fenspiride derivatives) highlight the importance of controlling stoichiometry and reaction time to minimize byproducts .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign aromatic proton signals (δ 7.2–8.5 ppm) and hydroxyl proton (δ ~5 ppm, broad) to confirm structure. Coupling patterns distinguish regioisomers .

- HPLC-MS : Quantify purity (>99%) and detect trace impurities using reverse-phase columns (C18) with UV detection at 254 nm .

- IR Spectroscopy : Identify hydroxyl (3200–3600 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) stretches.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Discrepancies in bioactivity data (e.g., IC50 values) often arise from assay variability (cell lines, incubation time) or impurities. To address this:

- Standardize Assays : Use WHO-recommended cell lines (e.g., HEK293 for cytotoxicity) and triplicate measurements with controls.

- Comparative Studies : Replicate conflicting experiments under identical conditions, adjusting variables systematically .

- Metabolite Profiling : LC-MS/MS to confirm compound stability during assays .

Q. What experimental design strategies optimize this compound’s reactivity in catalytic applications?

Methodological Answer:

- Design of Experiments (DoE) : Vary temperature, catalyst loading, and solvent polarity to identify optimal conditions via response surface methodology .

- Kinetic Studies : Monitor reaction progress using in-situ FTIR or GC-MS to determine rate laws and intermediates.

- Computational Modeling : DFT calculations (e.g., Gaussian) to predict transition states and regioselectivity .

Q. How should researchers approach structure-activity relationship (SAR) studies for this compound analogs?

Methodological Answer:

- Scaffold Modification : Introduce substituents (e.g., halogens, methyl groups) at positions 2, 3, or 7 to assess steric/electronic effects.

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to correlate binding affinity (e.g., with kinase targets) and functional groups .

- Data Validation : Apply ANOVA to confirm statistical significance (p < 0.05) across analogs .

Q. What methodologies mitigate challenges in isolating this compound from complex mixtures?

Methodological Answer:

- Chromatographic Optimization : Use gradient elution (e.g., 10–90% acetonitrile in water) on preparative HPLC to separate closely eluting isomers.

- Countercurrent Chromatography (CCC) : Non-destructive separation based on partition coefficients for polar derivatives .

- Crystallization Screening : Test solvents (e.g., ethanol/water mixtures) to enhance crystal purity via slow evaporation .

Q. How can interdisciplinary approaches enhance this compound’s application in materials science?

Methodological Answer:

- Hybrid Materials : Coordinate this compound with transition metals (e.g., Ru or Ir) for luminescent complexes. Characterize via X-ray crystallography and photoluminescence spectroscopy.

- Computational-Experimental Synergy : MD simulations (GROMACS) to predict polymer compatibility or thermal stability .

Methodological Best Practices

Q. How should raw data from this compound studies be managed to ensure reproducibility?

Methodological Answer:

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?

Methodological Answer:

Q. How can researchers address gaps in the mechanistic understanding of this compound’s biological targets?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.